O-De-phenyl Ostarine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

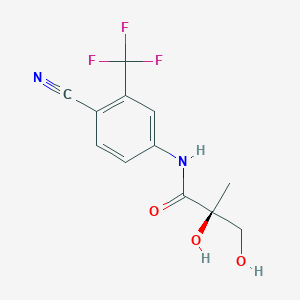

O-De-phenyl Ostarine is a metabolite of Ostarine, a selective androgen receptor modulator (SARM). Ostarine is known for its ability to selectively target androgen receptors in muscle and bone tissues, promoting muscle growth and bone density without the typical side effects associated with anabolic steroids . This compound, as a metabolite, plays a role in the metabolic pathway of Ostarine and contributes to its overall effects.

Preparation Methods

The synthesis of O-De-phenyl Ostarine involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:

Formation of the core structure: This involves the reaction of a phenylhydrazone with an acetophenone derivative in the presence of anhydrous zinc chloride at elevated temperatures.

Functional group modifications:

Chemical Reactions Analysis

O-De-phenyl Ostarine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-De-phenyl Ostarine has several scientific research applications, including:

Mechanism of Action

O-De-phenyl Ostarine exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to the transcription of genes involved in muscle growth and bone density . The molecular targets and pathways involved include the androgen receptor signaling pathway and the downstream activation of anabolic processes in muscle and bone cells .

Comparison with Similar Compounds

O-De-phenyl Ostarine is unique among SARMs due to its specific metabolic pathway and its role as a metabolite of Ostarine. Similar compounds include:

Enobosarm (Ostarine): The parent compound of this compound, known for its muscle and bone-targeting effects.

Ligandrol (LGD-4033): Another SARM with similar anabolic effects but different metabolic pathways and receptor binding affinities.

Testolone (RAD-140): A SARM with a higher affinity for androgen receptors, leading to more potent anabolic effects.

This compound’s uniqueness lies in its specific metabolic role and its contribution to the overall pharmacokinetics and pharmacodynamics of Ostarine .

Biological Activity

O-De-phenyl Ostarine, a selective androgen receptor modulator (SARM), has garnered attention for its potential therapeutic applications, particularly in muscle wasting conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, therapeutic effects, and associated risks.

This compound functions by selectively binding to androgen receptors (ARs) in muscle and bone tissues, promoting anabolic effects while minimizing androgenic effects in other tissues, such as the prostate. This selectivity is crucial for its therapeutic potential in treating conditions like muscular dystrophy and osteoporosis without the side effects commonly associated with traditional anabolic steroids .

Metabolic Pathways

Recent studies have elucidated the metabolism of this compound, identifying several metabolites produced through various biochemical processes:

- Main Metabolic Transformations :

- O-Glucuronidation

- Ether Cleavage

- Hydroxylation at the benzonitrile moiety

- Dealkylation following ether cleavage

- Sulfation

The identification of these metabolites is essential for understanding the pharmacokinetics and potential drug interactions of this compound .

Table 1: Identified Metabolites of this compound

| Metabolite | Description |

|---|---|

| M1 | Hydroxylated derivative |

| M2 | Glucuronidated form |

| M3 | Sulfated metabolite |

| M4 | Dealkylated product |

| M5-M9 | Various hydroxylated forms |

Therapeutic Applications

Clinical trials and preclinical studies have demonstrated that this compound can significantly increase lean body mass and improve physical performance in various populations, including cancer patients and the elderly. For instance, a study showed that patients with cancer cachexia experienced notable increases in muscle mass when treated with this compound .

Case Study: Muscle Wasting in Cancer Patients

In a clinical trial involving cancer patients experiencing cachexia:

- Duration : 12 weeks

- Dosage : 10 mg to 30 mg daily

- Results : Significant increase in total lean body mass and a decrease in fat mass without adverse effects on prostate size or liver function.

Safety and Side Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

Properties

Molecular Formula |

C12H11F3N2O3 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide |

InChI |

InChI=1S/C12H11F3N2O3/c1-11(20,6-18)10(19)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4,18,20H,6H2,1H3,(H,17,19)/t11-/m0/s1 |

InChI Key |

IIBBSRFFFOOJBY-NSHDSACASA-N |

Isomeric SMILES |

C[C@](CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |

Canonical SMILES |

CC(CO)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.